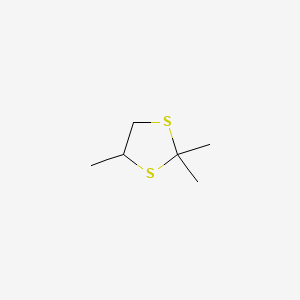
2,2,4-Trimethyl-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-1,3-dithiolane is an organic compound with the molecular formula C6H12S2 and a molecular weight of 148.289 g/mol . It is a heterocyclic compound containing two sulfur atoms and is known for its distinctive structure and reactivity.
Preparation Methods
2,2,4-Trimethyl-1,3-dithiolane can be synthesized through the cyclization of 1,2-propanedithiol with acetone under acidic conditions . The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2,2,4-Trimethyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or peracids to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield thiols.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as organolithium compounds or Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
2,2,4-Trimethyl-1,3-dithiolane has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to form stable thioacetal linkages.
Industry: It is used as an extractant and complexing agent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,3-dithiolane involves its ability to form stable thioacetal linkages with carbonyl compounds. This reactivity is facilitated by the presence of the two sulfur atoms, which can interact with electrophilic centers in other molecules . The compound’s unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
2,2,4-Trimethyl-1,3-dithiolane can be compared with other similar compounds such as:
1,3-Dithianes: These compounds also contain two sulfur atoms in a six-membered ring but differ in their reactivity and stability.
1,3-Dioxolanes: These compounds contain oxygen atoms instead of sulfur and have different chemical properties and applications.
1,2-Dithiolanes: These compounds have a five-membered ring structure and exhibit different reactivity due to the geometric constraints imposed by the ring.
This compound is unique due to its specific structure and reactivity, which make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
5862-53-3 |
|---|---|
Molecular Formula |
C6H12S2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
2,2,4-trimethyl-1,3-dithiolane |
InChI |
InChI=1S/C6H12S2/c1-5-4-7-6(2,3)8-5/h5H,4H2,1-3H3 |
InChI Key |
CRVLTUAGMFKJEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSC(S1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















